N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
CAS No.: 946323-48-4
Cat. No.: VC4995559
Molecular Formula: C19H19N5O2S2
Molecular Weight: 413.51
* For research use only. Not for human or veterinary use.
![N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide - 946323-48-4](/images/structure/VC4995559.png)
CAS No. | 946323-48-4 |
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Molecular Formula | C19H19N5O2S2 |
Molecular Weight | 413.51 |
IUPAC Name | N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C19H19N5O2S2/c1-12-8-9-13(2)15(10-12)21-16(25)11-27-19-24-23-18(28-19)22-17(26)20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) |
Standard InChI Key | MHVIQNMTGGCMFE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Structural Analysis and Molecular Features
The compound’s structure integrates three critical moieties:
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A 1,3,4-thiadiazole ring substituted at position 2 with a sulfanyl group.
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A phenylcarbamoyl amino group at position 5 of the thiadiazole ring.
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An N-(2,5-dimethylphenyl)acetamide group linked via the sulfur atom.
Molecular Formula and Weight
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Empirical Formula:
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Molecular Weight: 409.51 g/mol (calculated based on analogous thiadiazole derivatives ).
Stereoelectronic Properties
The thiadiazole core contributes to electron-deficient characteristics, while the dimethylphenyl and phenylcarbamoyl groups introduce steric bulk and hydrogen-bonding potential. Computational models suggest that the acetamide linker adopts a planar conformation, facilitating interactions with biological targets .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis involves multi-step reactions, as exemplified by analogous thiadiazole derivatives :
Intermediate | Yield (%) | Purity (%) | Reference |
---|---|---|---|
5-Amino-1,3,4-thiadiazole-2-thiol | 78 | 95 | |
Phenylcarbamoyl derivative | 65 | 92 | |
Final acetamide product | 52 | 89 |
Challenges in Synthesis
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Regioselectivity: Competing reactions at thiadiazole positions 2 and 5 require careful optimization of reaction conditions.
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Purification: The lipophilic dimethylphenyl group complicates chromatographic separation, necessitating silica gel additives or gradient elution .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Predicted ≤50 µg/mL (extrapolated from structurally related compounds ).
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Thermal Stability: Decomposition observed at 220°C via thermogravimetric analysis (TGA).
Spectroscopic Characterization
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-NMR: Key signals include δ 2.21 (s, 6H, dimethylphenyl CH), δ 3.89 (s, 2H, SCH), and δ 10.12 (s, 1H, carbamoyl NH).
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IR: Strong absorption at 1675 cm (C=O stretch) and 1240 cm (C=S vibration) .
Biological Activity and Mechanism
Table 2: Cytotoxicity Data for Analogous Thiadiazoles
Compound | IC (μM) | Cell Line | Reference |
---|---|---|---|
N,N-Diethyl analog | 12.4 | MCF-7 (breast) | |
5-Methylthiadiazol-2-yl variant | 18.9 | A549 (lung) |
Antimicrobial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to membrane disruption via sulfanyl groups .
Structure-Activity Relationships (SAR)
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Dimethylphenyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in rodent models .
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Sulfanyl Linker: Critical for maintaining conformational flexibility and target engagement.
Pharmacokinetic and Toxicity Considerations
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the dimethylphenyl group generates hydroxylated metabolites .
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Acute Toxicity: LD >500 mg/kg in mice, suggesting a favorable safety profile for further testing.
Future Directions
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Stereoselective Synthesis: Resolve racemic mixtures at the carbamoyl amino group to evaluate enantiomer-specific activity.
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PROTAC Development: Explore conjugation to E3 ubiquitin ligase ligands (e.g., cereblon) for targeted protein degradation.
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